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Compound of Interest

Compound Name: 1,2,2-Trichloropentafluoropropane

CAS No.: 1599-41-3

Cat. No.: B072446 Get Quote

Executive Summary
The precise identification of chlorofluorocarbon (CFC) isomers is a critical challenge in

pharmaceutical intermediate synthesis and environmental forensic analysis. CFC-215aa

(1,1,1,3,3-pentafluoro-2,2,3-trichloropropane) presents a unique analytical hurdle due to the

existence of structurally similar isomers (CFC-215bb, CFC-215cb) that share identical

molecular weights (237.38 g/mol ) and similar electron ionization (EI) fragmentation patterns.

This guide moves beyond standard spectral matching, establishing a self-validating protocol

that integrates Gas Chromatography-Mass Spectrometry (GC-MS) for retention indexing with

Fluorine-19 Nuclear Magnetic Resonance (

F-NMR) for structural connectivity.

Part 1: The Chemical Ground Truth
Before establishing a protocol, we must define the target analyte's topology. Unlike generic

CFCs, the "aa" suffix in CFC-215aa denotes a specific asymmetric halogen distribution which

dictates its spectral fingerprint.
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Property Specification

IUPAC Name 1,1,1,3,3-pentafluoro-2,2,3-trichloropropane

Formula

C

Cl

F

Structure

CF

– CCl

– CClF

Symmetry
Asymmetric (C

symmetry)

Proton Count Zero (Critical purity indicator)

Part 2: GC-MS Profiling (The Screening Tool)
While GC-MS is the industry workhorse, it is prone to "false positives" when distinguishing CFC

isomers solely by library matching. The mass spectra of CFC-215 isomers are dominated by

catastrophic fragmentation, often obliterating the molecular ion (

).

Experimental Protocol: Chromatographic Separation
Column Selection: A standard non-polar column (e.g., DB-1 or HP-5) often fails to resolve

CFC isomers adequately.

Recommendation: Use a GSC-GasPro (PLOT column) or a specialized fluorocarbon

phase like RTX-200 or Krytox-based phases for superior isomer resolution.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Thermal Program:
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Hold at 35°C for 5 min (essential for volatile retention).

Ramp 10°C/min to 150°C.

Bake out at 200°C.

Mass Spectral Logic (EI at 70 eV)
The fragmentation of CFC-215aa (CF

-CCl

-CClF

) follows a predictable cleavage pathway.

Fragment Ion (m/z) Origin Fragment Mechanistic Insight

69

[CF

]

Dominant base peak.

Diagnostic of the terminal CF

group.

85/87

[CClF

]

Cleavage of the C2-C3 bond.

The 3:1 isotopic ratio of Cl

confirms the presence of one

chlorine.

119/121/123

[C

F

]

Rearrangement product (less

common) or loss of CCl

.

201/203 [M - Cl] Loss of a chlorine atom from

the molecular ion.

The Isomer Trap: CFC-215cb (CCl

-CF

-CF
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) also produces m/z 69 and m/z 85 fragments. Therefore, GC-MS alone is insufficient for
definitive ID. It serves only as a purity screen and retention time validator.

Part 3: NMR Spectroscopy (The Definitive
Fingerprint)
Nuclear Magnetic Resonance provides the structural connectivity required to distinguish the

"aa" isomer from its counterparts.

The F-NMR Strategy
Fluorine NMR is the "gold standard" for this analysis due to the high sensitivity of

F (83% of

H sensitivity) and the massive chemical shift dispersion.

Predicted Spectrum for CFC-215aa (CF

-CCl

-CClF

):

Signal A (CF

Group):

Shift:

-75 to -85 ppm.

Integration: 3F.

Multiplicity:Singlet (or broad singlet).

Reasoning: The CF

group is separated from the CClF
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group by a quaternary CCl

bridge. This 4-bond distance (

) typically results in zero or negligible coupling.

Signal B (CClF

Group):

Shift:

-60 to -70 ppm.

Integration: 2F.

Multiplicity:Singlet.

Reasoning: The two fluorines on C3 are chemically equivalent (enantiotopic protons would

be distinct, but in an achiral environment with free rotation, these Fs average out).

The "Smoking Gun" Distinction: Compare this to the isomer CFC-215cb (CF

-CF

-CCl

):

In 215cb, the CF

and CF

groups are adjacent (vicinal).

This results in strong

coupling (~10-15 Hz).

Result: 215cb appears as a Triplet (CF
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) and a Quartet (CF

).

215aa appears as two Singlets. This is the definitive differentiator.

The H-NMR Purity Check (Self-Validation)
A critical, often overlooked step is running a Proton NMR.

Expectation: A completely silent baseline.

Validation: If signals appear (e.g., at 5-7 ppm), the sample is contaminated with HCFCs (e.g.,

HCFC-225 isomers) or solvent.

Protocol: Acquire with a high number of scans (NS=64) to detect trace hydrogenated

impurities.

Part 4: The Cross-Validation Matrix
To ensure authoritative identification, data from GC-MS and NMR must be synthesized.

Data Comparison Table
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Feature CFC-215aa (Target)
CFC-215bb
(Isomer)

CFC-215cb
(Isomer)

Structure

CF

-CCl

-CClF

CF

-CClF-CCl

F

CCl

-CF

-CF

F Signals 2 Signals 3 Signals 2 Signals

Integration 3 : 2 3 : 1 : 1 3 : 2

Coupling Pattern Singlets (Isolated) Complex Multiplets Coupled (Vicinal)

GC-MS Base Peak
m/z 69 (CF

)

m/z 69 (CF

)

m/z 119 (C

F

)

Part 5: Visualized Workflow
The following diagram illustrates the logical decision tree for validating CFC-215aa, utilizing the

Graphviz engine for clarity.
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Unknown Sample
(Suspected CFC-215aa)

Step 1: GC-MS Analysis
(Krytox/PLOT Column)

Mass Spectrum Check:
Parent Ion 236/238?

Base Peak 69?

REJECT:
Not CFC-215 Isomer

No

Step 2: 1H-NMR
(Purity Check)

Yes

Signals Detected?

WARNING:
HCFC Contamination
(Hydrogen present)

Yes

Step 3: 19F-NMR
(Structural ID)

No (Silent)

Count 19F Signals

3 Signals (3:1:1)
ID: CFC-215bb

3 Signals

2 Signals (3:2)

2 Signals

Analyze Coupling
(J-Coupling)

Vicinal Coupling
(Triplet/Quartet)
ID: CFC-215cb

Yes (Vicinal)

No Coupling
(Singlets)

ID: CFC-215aa

No (Distant)

Click to download full resolution via product page
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Figure 1: Logical decision tree for the stepwise isolation and identification of CFC-215aa,

highlighting the critical differentiation points from isomers bb and cb.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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